4-Amino-3-(pyridin-3-ylmethyl)butan-2-onehydrochloride
Description
4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride is a synthetic organic compound featuring a butan-2-one backbone substituted with an amino group at position 4 and a pyridin-3-ylmethyl group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-(aminomethyl)-4-pyridin-3-ylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)10(6-11)5-9-3-2-4-12-7-9;/h2-4,7,10H,5-6,11H2,1H3;1H |
InChI Key |
WDSGCZGWMDXIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CN=CC=C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanone derivatives.
Formation of Intermediate:
Amination: The intermediate is then subjected to amination reactions using reagents like ammonia or primary amines to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and amination reactions under controlled conditions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other aminoketone derivatives allow for comparative analysis. Below, it is contrasted with 4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride (), a closely related analog.
Structural and Physicochemical Comparison
| Property | 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one HCl | 4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one HCl |
|---|---|---|
| Molecular Formula | C₉H₁₄ClN₂O | C₉H₁₆ClN₃O |
| Molecular Weight | 216.67 g/mol | 217.70 g/mol |
| Substituent Group | Pyridin-3-ylmethyl | 1-Methyl-1H-pyrazol-5-ylmethyl |
| Heterocycle Type | Pyridine (6-membered, 1N) | Pyrazole (5-membered, 2N) |
| Basicity (Predicted) | Higher (pyridine pKa ~5.2) | Lower (pyrazole pKa ~2.5) |
| Hydrogen Bonding Capacity | Moderate (1N site) | High (2N sites + methyl group) |
Key Differences and Implications
Heterocyclic Core: The pyridine ring in the target compound offers a planar, aromatic structure with moderate basicity, favoring interactions with acidic biological targets (e.g., enzymes with hydrophobic pockets) . This may improve binding affinity to targets requiring polar interactions, such as ATP-binding sites in kinases .
Molecular Weight and Solubility: The pyrazole analog’s slightly higher molecular weight (217.70 vs.
Stability and Reactivity :
- Pyridine’s aromatic stability contrasts with pyrazole’s resonance-assisted tautomerism, which could influence metabolic stability. Pyrazole derivatives are often more resistant to oxidative degradation .
Biological Activity
4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride can be represented as follows:
- Molecular Formula : CHNClO
- Molecular Weight : 232.69 g/mol
This compound features an amino group, a pyridine ring, and a butanone moiety, which contribute to its biological activity.
The mechanism of action for 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
Antimicrobial Properties
Research indicates that 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 8.5 |
| A549 | 6.2 |
The IC50 values indicate that the compound can inhibit cancer cell proliferation at relatively low concentrations, making it a potential lead for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of pyridine-based compounds, including 4-Amino-3-(pyridin-3-ylmethyl)butan-2-one hydrochloride. The study concluded that modifications to the pyridine ring could enhance antimicrobial potency while reducing toxicity to human cells.
- Anticancer Research : Another investigation focused on the anticancer properties of the compound against breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis in cancer cells through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
